molecular formula C11H16N2O4S B564341 (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid CAS No. 102512-09-4

(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid

Cat. No.: B564341
CAS No.: 102512-09-4
M. Wt: 272.319
InChI Key: KEQKFGDUAKUKMN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid is a compound formed by the conjugation of dopamine with cysteine. It is a catecholamine derivative and is known for its role in various biochemical processes, particularly in the brain. This compound is of significant interest due to its involvement in neurodegenerative diseases such as Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid can be synthesized through the autoxidation of dopamine in the presence of L-cysteine. The reaction typically occurs in a buffered aqueous solution at a physiological pH of 7.4. Iron (II/III) and manganese (II) can catalyze this autoxidation process, leading to the formation of this compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid exerts its effects primarily through oxidative stress mechanisms. It can generate reactive oxygen species (ROS) and other radicals, leading to cellular damage. The compound’s interaction with iron and cysteine plays a crucial role in its neurotoxic effects, particularly in dopaminergic neurons . The formation of dihydrobenzothiazine derivatives and other oxidative products contributes to its neurotoxicity .

Comparison with Similar Compounds

Properties

CAS No.

102512-09-4

Molecular Formula

C11H16N2O4S

Molecular Weight

272.319

IUPAC Name

(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H16N2O4S/c12-2-1-6-3-8(14)9(15)4-10(6)18-5-7(13)11(16)17/h3-4,7,14-15H,1-2,5,12-13H2,(H,16,17)/t7-/m0/s1

InChI Key

KEQKFGDUAKUKMN-ZETCQYMHSA-N

SMILES

C1=C(C(=CC(=C1O)O)SCC(C(=O)O)N)CCN

Origin of Product

United States

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